3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide
Description
3,5-Diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with diamino groups at the 3 and 5 positions, a methyl group at the N1 position, and a piperidyl ring with multiple methyl substitutions.
Properties
Molecular Formula |
C18H30N4O |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C18H30N4O/c1-17(2)10-15(11-18(3,4)22(17)6)21(5)16(23)12-7-13(19)9-14(20)8-12/h7-9,15H,10-11,19-20H2,1-6H3 |
InChI Key |
KTGKNGFOSOGUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC(=CC(=C2)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Substitution Reactions:
Piperidyl Ring Formation: The piperidyl ring is synthesized separately and then attached to the benzamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3,5-diamino-N~1~-methyl-N~1~-(1,2,2,6,6-pentamethyl-4-piperidyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Known for its use as a DNA synthesis inhibitor.
4,5-Dimethyl-1,2-phenylenediamine: Utilized in the synthesis of various organic compounds.
Biological Activity
3,5-Diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide is a compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a benzamide core substituted with two amino groups and a piperidine moiety. The molecular formula is , and its chemical properties contribute to its biological functions.
1. Inhibition of Enzymatic Activity:
Research indicates that compounds similar to 3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide exhibit inhibitory effects on various enzymes. For instance, studies on related compounds have shown that they can inhibit tyrosinase activity, a key enzyme in melanin production . This suggests potential applications in treating hyperpigmentation disorders.
2. Antitumor Activity:
Preliminary studies have indicated that related compounds possess antitumor properties. They demonstrate the ability to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of 3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide in this regard requires further investigation.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Tyrosinase Inhibition
In a study evaluating the anti-melanogenic effects of several analogs related to 3,5-diamino-N-methyl-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide, it was found that these compounds effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. Notably, the analogs did not exhibit cytotoxicity at concentrations up to 20 µM .
Case Study 2: Antitumor Efficacy
Another study highlighted the antitumor potential of related compounds through their action on various cancer cell lines. Compounds were tested in both 2D and 3D culture systems to assess their efficacy. Results indicated higher efficacy in 2D assays compared to 3D assays, suggesting that the tumor microenvironment may affect drug activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
